molecular formula C16H16O2 B3934104 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid

7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B3934104
M. Wt: 240.30 g/mol
InChI Key: KBBYMOPPZJULCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid is a compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a bicyclic compound that contains a carboxylic acid group and a phenylethynyl group attached to the same carbon atom. This compound is also referred to as PEHCA or Bicuculline.

Scientific Research Applications

7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid has been extensively studied for its pharmacological properties. It is a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has been used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions such as epilepsy, anxiety, and alcoholism.

Mechanism of Action

The mechanism of action of 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid is through its binding to the GABA-A receptor. This compound binds to the receptor at a specific site that is different from the site where GABA binds. This results in the inhibition of GABA-mediated neurotransmission, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid are primarily related to its interaction with the GABA-A receptor. This compound has been shown to induce seizures in animal models, which is consistent with its antagonistic effect on the GABA-A receptor. Additionally, this compound has been shown to have anxiogenic and convulsant effects, further highlighting its role in modulating GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid in lab experiments is its potent and selective antagonistic effect on the GABA-A receptor. This allows for precise modulation of GABAergic neurotransmission, which is important for studying various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid. One potential area of research is the development of novel compounds that can modulate GABAergic neurotransmission with greater selectivity and potency. Additionally, this compound can be used to study the role of GABA-A receptors in various neurological and psychiatric disorders, such as schizophrenia and depression. Finally, this compound can be used in the development of new drugs for the treatment of these disorders.

properties

IUPAC Name

7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-15(18)16(13-8-4-5-9-14(13)16)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBYMOPPZJULCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2(C#CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6449876

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 2
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 3
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 5
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 6
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid

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